molecular formula C6H7ClN2O2 B1585999 2-Methyl-3-nitropyridine hydrochloride CAS No. 63585-69-3

2-Methyl-3-nitropyridine hydrochloride

Cat. No. B1585999
CAS RN: 63585-69-3
M. Wt: 174.58 g/mol
InChI Key: ZLRKGYBGDBXGKS-UHFFFAOYSA-N
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Description

2-Methyl-3-nitropyridine hydrochloride is a chemical compound with the CAS Number: 63585-69-3 . It is a white to yellow powder or crystals . The molecular weight of this compound is 174.59 .


Synthesis Analysis

The synthesis of 2-Methyl-3-nitropyridine involves reactions with various aromatic aldehydes, leading to corresponding 2-styrylpyridines under mild conditions . Both 2-methyl- and 2-styryl-3-nitropyridines readily react with thiolate-anions and give substitution products in good yields . Another method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion .


Molecular Structure Analysis

The molecular formula of 2-Methyl-3-nitropyridine hydrochloride is C6H7ClN2O2 . The average mass is 174.585 Da and the monoisotopic mass is 174.019608 Da .


Chemical Reactions Analysis

2-Methyl-3-nitropyridine and its derivatives are known to undergo nucleophilic aromatic substitution (SNAr) reactions . This reaction generally requires a number of conjugated electron-withdrawing groups .


Physical And Chemical Properties Analysis

2-Methyl-3-nitropyridine hydrochloride is a white to yellow powder or crystals .

Scientific Research Applications

Nitropyridines: Synthesis and Reactions

  • Methods of Application: The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained. The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
  • Results or Outcomes: From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized. 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group. High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
  • “2-Methyl-3-nitropyridine hydrochloride” is a white to yellow powder or crystals . This compound has a CAS Number of 63585-69-3 .
  • “2-Methyl-3-nitropyridine hydrochloride” is a white to yellow powder or crystals . This compound has a CAS Number of 63585-69-3 .

Safety And Hazards

The safety information for 2-Methyl-3-nitropyridine hydrochloride includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

Future Directions

Future research on 2-Methyl-3-nitropyridine hydrochloride may focus on its reactions with various aromatic aldehydes and thiolate-anions . Some 2-styrylpyridines also showed remarkable fluorescent properties, which could be explored further .

properties

IUPAC Name

2-methyl-3-nitropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.ClH/c1-5-6(8(9)10)3-2-4-7-5;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRKGYBGDBXGKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376461
Record name 2-methyl-3-nitropyridine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-nitropyridine hydrochloride

CAS RN

63585-69-3
Record name 2-methyl-3-nitropyridine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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